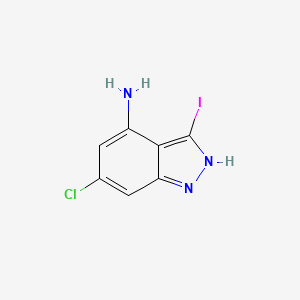

6-氯-3-碘-1H-吲唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-3-iodo-1H-indazol-4-amine is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the potential characteristics of 6-Chloro-3-iodo-1H-indazol-4-amine. For instance, the first paper discusses a molecule with antihypertensive properties that acts as an I1 imidazoline receptor agonist. This suggests that 6-Chloro-3-iodo-1H-indazol-4-amine could potentially have similar biological activity due to the presence of the indazole moiety, which is structurally related to imidazoline .

Synthesis Analysis

While the synthesis of 6-Chloro-3-iodo-1H-indazol-4-amine is not explicitly covered in the provided papers, the second paper details the synthesis of a triazine derivative, which involves the reaction of cyanuric chloride with diethanolamine in a mixed medium of acetone and water . This indicates that halogenated compounds can be synthesized through reactions with amines, which could be analogous to the synthesis of 6-Chloro-3-iodo-1H-indazol-4-amine by reacting suitable halogenated precursors with an amine group.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-3-iodo-1H-indazol-4-amine has been investigated using various experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT calculations . These methods can provide detailed information about the geometrical parameters, vibrational frequencies, and electronic properties of a molecule. For 6-Chloro-3-iodo-1H-indazol-4-amine, similar techniques could be used to determine its molecular structure and to compare theoretical predictions with experimental data.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 6-Chloro-3-iodo-1H-indazol-4-amine can be inferred from related research. The first paper provides insights into the electronic properties, such as the net atomic charge distribution, dipole moment, polarizability, and hyperpolarizability, which are important for understanding the reactivity and interaction of the compound with biological targets . Additionally, thermodynamic parameters at various temperatures can be calculated to predict the stability and behavior of the compound under different conditions.

科学研究应用

抗肿瘤活性

吲唑衍生物,包括6-氯-3-碘-1H-吲唑-4-胺,因其抗肿瘤特性而被广泛研究。它们在抑制各种癌细胞系的生长方面显示出令人鼓舞的结果。 例如,某些吲唑-3-胺衍生物对人癌细胞系(如肺癌(A549)、慢性髓性白血病(K562)、前列腺癌(PC-3)和肝癌(Hep-G2)细胞)表现出显着的抑制作用 . 这些化合物可以诱导细胞凋亡并影响细胞周期,可能通过涉及Bcl2家族成员和p53/MDM2途径的机制 .

作用机制

Target of Action

It’s known that indazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that indazole derivatives can interact with various targets, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of activities associated with indazole derivatives, it’s likely that multiple pathways are affected .

Result of Action

One study showed that a compound from the same family had promising inhibitory effects against the k562 cell line .

属性

IUPAC Name |

6-chloro-3-iodo-2H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHXCCZFBQTBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646325 |

Source

|

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-00-3 |

Source

|

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)